molecular formula C7H11N3S B13170050 4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine

4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine

Cat. No.: B13170050
M. Wt: 169.25 g/mol
InChI Key: MQDGGWRBQNVHIA-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features both a thiazole ring and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their biological activity and potential therapeutic applications. The thiazole ring contains sulfur and nitrogen, while the pyrrolidine ring is a saturated five-membered ring containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine typically involves the construction of the thiazole ring followed by the formation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be further reacted with a suitable amine to form the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the pyrrolidine ring.

    Substitution: Both the thiazole and pyrrolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is unique due to the combination of the thiazole and pyrrolidine rings, which can confer distinct biological properties and enhance its potential as a therapeutic agent. The specific arrangement of these rings can lead to unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)pyrrolidin-3-amine

InChI

InChI=1S/C7H11N3S/c8-6-4-9-3-5(6)7-10-1-2-11-7/h1-2,5-6,9H,3-4,8H2

InChI Key

MQDGGWRBQNVHIA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=NC=CS2

Origin of Product

United States

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